molecular formula C11H14FNO2 B2435109 Methyl 4-amino-3-(4-fluorophenyl)butanoate CAS No. 1263215-00-4

Methyl 4-amino-3-(4-fluorophenyl)butanoate

Cat. No.: B2435109
CAS No.: 1263215-00-4
M. Wt: 211.236
InChI Key: VNRMYROTJKSLET-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4-fluorophenyl)butanoate is a chemical compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group

Properties

IUPAC Name

methyl 4-amino-3-(4-fluorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRMYROTJKSLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(4-fluorophenyl)butanoate typically involves the esterification of 4-amino-3-(4-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-fluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 4-amino-3-(4-fluorophenyl)butanol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-amino-3-(4-fluorophenyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(3-fluorophenyl)butanoate
  • Methyl 4-amino-3-(2-fluorophenyl)butanoate
  • Methyl 4-amino-3-(4-chlorophenyl)butanoate

Uniqueness

Methyl 4-amino-3-(4-fluorophenyl)butanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated or differently fluorinated analogs.

Biological Activity

Methyl 4-amino-3-(4-fluorophenyl)butanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules.
  • Fluorophenyl Group : Enhances hydrophobic interactions, potentially influencing receptor binding and enzyme activity.

The molecular formula is C11_{11}H14_{14}F1_1N1_1O2_2, with a molecular weight of approximately 211.23 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound can interact with specific enzymes, altering their activity. For example, it may act as an inhibitor or modulator of neurotransmitter transporters, impacting synaptic transmission.
  • Receptor Interaction : Its structural components allow it to bind to receptors involved in neurological pathways, suggesting potential applications in treating psychiatric and neurodegenerative disorders.

1. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems. Its ability to modulate receptor activity is particularly promising for:

  • Dopamine Transporters (DAT) : Studies have shown that compounds similar to this compound exhibit significant binding affinities at DAT, which is crucial for the treatment of psychostimulant abuse .
  • GABA Transporters : Inhibitory effects on GABA uptake have been observed, suggesting potential applications in managing anxiety and mood disorders .

2. Anticancer Potential

Preliminary studies have explored the compound's role in cancer therapy. The amino group may participate in interactions that inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFocusFindings
Enzyme InteractionThis compound was shown to modulate enzyme activity involved in neurotransmitter metabolism.
DAT BindingThe compound exhibited a binding affinity at the dopamine transporter comparable to established inhibitors, indicating potential therapeutic applications in addiction treatment.
GABA Uptake InhibitionDemonstrated significant inhibition of GABA uptake across multiple transporter subtypes, suggesting utility in anxiety disorder treatments.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Materials : Utilization of fluorinated phenyl derivatives and amino acids.
  • Reagents : Common reagents include potassium methyl malonate and zinc chloride for cyclization reactions.
  • Characterization : Products are characterized using NMR and mass spectrometry to confirm structure and purity.

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